molecular formula C6H7N3O4 B066790 Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate CAS No. 169770-25-6

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Cat. No. B066790
M. Wt: 185.14 g/mol
InChI Key: FZSWXFKGZZOIMM-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a compound that has been a subject of various chemical studies. It is known for its molecular structure and involvement in chemical reactions.

Synthesis Analysis

  • The synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate involves the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate (Wu, Liu, & Ng, 2005).

Molecular Structure Analysis

  • The planar organic entity of this compound is a flat molecule, and its molecules are linked through water molecules by hydrogen bonding into a three-dimensional network (Wu, Liu, & Ng, 2005).

Chemical Reactions and Properties

  • This compound exhibits specific chemical reactions due to its molecular structure. However, detailed reactions specific to this compound were not found in the available literature.

Physical Properties Analysis

  • The physical properties of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, including its crystalline form and hydrogen bonding patterns, contribute to its chemical characteristics (Wu, Liu, & Ng, 2005).

Chemical Properties Analysis

  • The specific chemical properties, such as reactivity and bonding patterns, are determined by its molecular structure. The planar structure and hydrogen bonding capabilities play a significant role in its overall chemical behavior (Wu, Liu, & Ng, 2005).

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those similar to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, have been extensively reviewed for their antitumor activities. These derivatives encompass a wide array of structures such as bis(2-chloroethyl)amino derivatives of imidazole, suggesting their potential in developing new antitumor drugs and understanding their biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Nitroimidazoles in Medicinal Chemistry

Research on nitroimidazoles, structurally related to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, highlights their broad spectrum of potential applications in medicinal chemistry. These compounds have shown significant promise in anticancer, antimicrobial, and antiparasitic treatments, demonstrating their versatile role in the development of new therapeutic agents (Li et al., 2018).

Catalytic Reduction of Aromatic Nitro Compounds

The catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using CO has gained interest for its application in organic synthesis and industrial processes. This research sheds light on the mechanistic understanding and practical applications of such transformations, relevant to the derivatives of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (Tafesh & Weiguny, 1996).

Synthetic Methods and Medicinal Perspectives

Knoevenagel condensation, involving compounds similar to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, plays a crucial role in synthesizing heterocycles with potential anticancer properties. This review discusses the synthetic versatility and medicinal applications of Knoevenagel condensation products, highlighting their importance in drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Safety And Hazards

The safety information for “Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives suggest that “Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate” could have potential applications in the development of new drugs .

properties

IUPAC Name

methyl 1-methyl-4-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSWXFKGZZOIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461198
Record name Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

CAS RN

169770-25-6
Record name Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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